4-Bromophenyl (4-chlorophenoxy)acetate
Description
Properties
CAS No. |
62095-46-9 |
|---|---|
Molecular Formula |
C14H10BrClO3 |
Molecular Weight |
341.58 g/mol |
IUPAC Name |
(4-bromophenyl) 2-(4-chlorophenoxy)acetate |
InChI |
InChI=1S/C14H10BrClO3/c15-10-1-5-13(6-2-10)19-14(17)9-18-12-7-3-11(16)4-8-12/h1-8H,9H2 |
InChI Key |
WZWLTRGOKOKUQU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)OC2=CC=C(C=C2)Br)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table compares 4-bromophenyl (4-chlorophenoxy)acetate with key analogues:
Key Observations :
- Lipophilicity : The target compound’s higher XLogP3 (4.7) compared to simpler esters (e.g., 4-bromophenyl acetate) suggests enhanced membrane permeability, a critical factor in drug design .
- Functional Groups : The presence of both bromine and chlorine substituents distinguishes it from analogues like methyl 4-chlorophenylacetate, which lacks bromine .
This compound
Esterification: Reacting 4-chlorophenoxyacetic acid with 4-bromophenol under acidic or catalytic conditions (e.g., KI, as used for ethyl 2-(4-chlorophenoxy)acetate synthesis) .
Microwave-Assisted Synthesis : As demonstrated for similar triazole derivatives, microwave irradiation (90°C, 15 minutes) could improve yield and reduce reaction time compared to conventional heating .
Ethyl 2-(4-bromophenyl)acetate
Synthesized via esterification of 4-bromophenylacetic acid with ethanol, yielding a compound with applications in drug intermediate preparation .
Sodium 4-Chlorophenoxyacetate
Produced by neutralizing 4-chlorophenoxyacetic acid with sodium hydroxide, highlighting its utility in agriculture as a growth regulator .
Stability and Reactivity
- Hydrolysis Sensitivity : Esters like methyl 4-chlorophenylacetate are prone to hydrolysis under alkaline conditions, a trait shared by the target compound due to its ester linkage .
- Thermal Stability : Microwave-assisted synthesis (e.g., for triazole derivatives) indicates that halogenated acetates can withstand elevated temperatures without decomposition .
Preparation Methods
Esterification of 4-Bromophenylacetic Acid with 4-Chlorophenol
The most straightforward route involves the esterification of 4-bromophenylacetic acid with 4-chlorophenol . This method parallels the Fischer esterification process described for methyl 4-bromophenylacetate, where acid-catalyzed conditions facilitate the reaction:
Procedure :
-
Reactants :
-
Conditions :
-
Workup :
Key Considerations :
Acyl Chloride Intermediate Route
An alternative method employs 4-bromophenylacetyl chloride and 4-chlorophenol under Schotten-Baumann conditions:
Procedure :
-
Acyl Chloride Preparation :
-
Esterification :
-
4-Chlorophenol (1.1 equiv) and triethylamine (1.5 equiv) are dissolved in dichloromethane at 0°C.
-
4-Bromophenylacetyl chloride is added dropwise, followed by stirring at 20°C for 16 hours.
-
Workup includes washing with dilute HCl, water, and brine.
-
Column chromatography (hexane:ethyl acetate, 9:1) isolates the ester (yield: 82–88%).
-
Advantages :
Phase-Transfer Catalyzed Alkylation
A less conventional approach involves alkylation of 4-chlorophenol with 4-bromophenyl bromoacetate under phase-transfer conditions:
Procedure :
-
Reactants :
-
Conditions :
-
Workup :
Yield : 70–75% (lower due to competing hydrolysis of bromoacetate).
Comparative Analysis of Methods
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Fischer Esterification | 78–85% | 98.5% | Simple setup; low cost | Equilibrium-limited; side reactions |
| Acyl Chloride Route | 82–88% | 99.9% | High purity; no equilibrium | Requires toxic thionyl chloride |
| Phase-Transfer Catalysis | 70–75% | 97.0% | Scalable; avoids extreme temperatures | Lower yield; solvent-intensive workup |
Optimization Strategies
Catalyst Screening
Solvent Effects
Purification Techniques
-
Crystallization : Ethanol or isopropyl alcohol recrystallization achieves >99% purity.
-
Chromatography : Necessary for acyl chloride route to remove triethylamine hydrochloride byproducts.
Scalability and Industrial Feasibility
The acyl chloride route is preferred for industrial production due to its reproducibility and high purity, despite the hazards of thionyl chloride. Patent data suggest that continuous-flow systems could mitigate risks by minimizing intermediate handling.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Bromophenyl (4-chlorophenoxy)acetate, and what reaction conditions optimize yield?
- Methodology : The compound can be synthesized via esterification of 4-chlorophenoxyacetic acid with 4-bromophenol using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions at 0–5°C. Alternatively, nucleophilic substitution reactions involving brominated intermediates under reflux in aprotic solvents (e.g., DMF) yield ~70–85% purity. Post-synthesis purification via column chromatography (silica gel, hexane:ethyl acetate) is recommended .
Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?
- Methodology :
- NMR : H NMR (δ 7.3–7.5 ppm for aromatic protons) and C NMR (δ 165–170 ppm for ester carbonyl).
- IR : Peaks at ~1740 cm (C=O stretch) and 1250 cm (C-O ester).
- X-ray crystallography : SHELX-refined structures reveal dihedral angles between aromatic rings (45–60°), critical for understanding steric effects. Single-crystal diffraction at 100 K ensures minimal thermal motion artifacts .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodology :
- HPLC-UV/ECD : C18 column, mobile phase: acetonitrile/water (70:30), retention time ~8.2 min, LOD 0.05 ppm.
- GC-MS : Derivatize with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) for volatility; monitor m/z 293 (M) and 215 (base peak). Validate with spike-recovery tests (90–105% accuracy) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental spectral data for this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts and compare with experimental data.
- Adjust for solvent effects (PCM model for DMSO or CDCl).
- Validate using 2D NMR (HSQC, HMBC) to confirm coupling patterns and substituent positions .
Q. What strategies improve the regioselectivity in electrophilic substitution reactions involving this compound?
- Methodology :
- Introduce electron-withdrawing groups (e.g., nitro) para to the bromine to direct electrophiles to meta positions.
- Use Lewis acids (FeCl) to stabilize transition states.
- Microwave-assisted synthesis (100°C, 20 min) enhances reaction specificity and reduces byproducts .
Q. What in silico methods predict the biological activity and metabolic pathways of this compound?
- Methodology :
- Molecular docking : AutoDock Vina screens against CYP450 isoforms (e.g., 3A4) to predict metabolism.
- Pharmacophore modeling : Identify H-bond acceptors (ester oxygen) and hydrophobic regions (bromophenyl group) for target binding.
- MetaPrint2D : Predicts phase I metabolites (e.g., hydrolysis to 4-chlorophenoxyacetic acid) .
Q. How do steric and electronic factors influence the compound's reactivity in cross-coupling reactions?
- Methodology :
- Steric effects : The ortho-chloro group hinders Suzuki-Miyaura coupling; use bulky ligands (SPhos) to enhance selectivity.
- Electronic effects : Bromine’s electronegativity slows oxidative addition in Pd-catalyzed reactions; optimize with Pd(OAc)/XPhos at 80°C .
Q. What crystallization challenges exist for this compound, and how do solvent systems affect polymorph formation?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
